molecular formula C11H13N3O2 B215206 1-Benzoyl-4-nitrosopiperazine

1-Benzoyl-4-nitrosopiperazine

Cat. No. B215206
M. Wt: 219.24 g/mol
InChI Key: VOVYCOIAWXNXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-nitrosopiperazine (BZNP) is a chemical compound that has been widely used in scientific research due to its unique properties. BZNP is a nitrosated piperazine derivative that has been found to have potential as a therapeutic agent for various diseases, including cancer.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-nitrosopiperazine is not fully understood. However, it is believed that 1-Benzoyl-4-nitrosopiperazine induces apoptosis in cancer cells by activating the caspase pathway. 1-Benzoyl-4-nitrosopiperazine has also been found to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, which are commonly overexpressed in cancer cells.
Biochemical and Physiological Effects:
1-Benzoyl-4-nitrosopiperazine has been found to have several biochemical and physiological effects. In vitro studies have shown that 1-Benzoyl-4-nitrosopiperazine inhibits the activity of several enzymes, including matrix metalloproteinases and urokinase-type plasminogen activator. 1-Benzoyl-4-nitrosopiperazine has also been found to induce oxidative stress in cancer cells, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Benzoyl-4-nitrosopiperazine in lab experiments is its ability to selectively induce apoptosis in cancer cells. 1-Benzoyl-4-nitrosopiperazine has also been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one limitation of using 1-Benzoyl-4-nitrosopiperazine in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research on 1-Benzoyl-4-nitrosopiperazine. One area of interest is the development of 1-Benzoyl-4-nitrosopiperazine analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of 1-Benzoyl-4-nitrosopiperazine in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-Benzoyl-4-nitrosopiperazine and its potential use in other diseases besides cancer.
Conclusion:
In conclusion, 1-Benzoyl-4-nitrosopiperazine is a promising compound with potential as a therapeutic agent for cancer. Its unique properties have made it a valuable tool in scientific research. Further studies are needed to fully understand its mechanism of action and potential use in other diseases.

Synthesis Methods

The synthesis of 1-Benzoyl-4-nitrosopiperazine involves the reaction of piperazine with nitrous acid and benzoyl chloride. The reaction yields 1-Benzoyl-4-nitrosopiperazine as a yellow crystalline solid with a melting point of 139-142°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

1-Benzoyl-4-nitrosopiperazine has been extensively studied for its potential use in cancer therapy. Studies have shown that 1-Benzoyl-4-nitrosopiperazine inhibits the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. 1-Benzoyl-4-nitrosopiperazine has also been found to inhibit the activity of several enzymes that are involved in cancer progression, including matrix metalloproteinases and urokinase-type plasminogen activator.

properties

Product Name

1-Benzoyl-4-nitrosopiperazine

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

(4-nitrosopiperazin-1-yl)-phenylmethanone

InChI

InChI=1S/C11H13N3O2/c15-11(10-4-2-1-3-5-10)13-6-8-14(12-16)9-7-13/h1-5H,6-9H2

InChI Key

VOVYCOIAWXNXAX-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)N=O

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)N=O

Origin of Product

United States

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